tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate
Description
tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-(aminomethyl)oxan-4-yl (tetrahydropyran with an aminomethyl substituent) moiety at the 4-position. The Boc group enhances solubility and stability during synthetic workflows, while the oxane ring and aminomethyl group provide stereoelectronic diversity for target engagement .
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H29N3O3/c1-14(2,3)21-13(19)17-6-8-18(9-7-17)15(12-16)4-10-20-11-5-15/h4-12,16H2,1-3H3 |
InChI Key |
GUWVJMGJLXPNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOCC2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at low temperatures to ensure the formation of the desired product . The reaction can be represented as follows:
Piperazine+tert-Butyl chloroformate→tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and biological applications.
Core Structural Variations
*Estimated based on molecular formula.
Key Observations:
- Oxane vs. Aromatic Rings : The target compound’s tetrahydropyran moiety provides conformational rigidity and improved solubility compared to purely aromatic analogs (e.g., ). The oxane’s ether oxygen may enhance hydrogen-bonding capacity .
- Aminomethyl vs.
- Diazoacetyl vs. Aminomethyl: The diazo group in introduces photoreactivity, enabling photolabeling applications, whereas the aminomethyl group in the target compound is more suited for covalent or non-covalent interactions .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | tert-Butyl 4-(4-Amino-2-cyanophenyl)piperazine-1-carboxylate | tert-Butyl 4-(N,N-Dimethylsulfamoyl)piperazine-1-carboxylate |
|---|---|---|---|
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~2.5 | ~1.8 (high polarity) |
| Hydrogen Bond Donors | 2 (NH₂) | 2 (NH₂) | 1 (Sulfonamide NH) |
| TPSA (Ų) | ~75 | ~90 | ~85 |
| Synthetic Accessibility | Moderate (oxane synthesis) | High (simple aromatic amination) | High (sulfamoyl chloride coupling) |
Key Observations:
- The target compound’s LogP (~2.1) balances lipophilicity and solubility, making it suitable for oral bioavailability. In contrast, sulfonamide derivatives () exhibit lower LogP due to polar sulfonamide groups .
- The tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate () has a higher TPSA (~90 Ų), which may limit BBB permeability compared to the target compound (~75 Ų) .
Biological Activity
tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate (CAS: 1824090-98-3) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure
The compound features a piperazine core substituted with a tert-butyl group and an oxan-4-yl moiety, contributing to its unique pharmacological properties. Its molecular formula is with a molecular weight of 299.40 g/mol.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperazine ring is known to enhance binding affinity to certain receptors, which may lead to significant pharmacological effects.
Pharmacological Effects
- Neurotransmitter Modulation : The compound may exhibit activity as a serotonin or dopamine receptor modulator, which is crucial for developing treatments for psychiatric disorders.
- Antimicrobial Properties : Similar compounds have shown promise as antibacterial agents, particularly against resistant strains of bacteria.
- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit certain enzymes related to inflammation and microbial growth. For example:
- Enzyme Inhibition : It was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.
Case Studies
A notable case study involved the evaluation of similar compounds in animal models for their antidepressant effects. The results indicated that these compounds could significantly reduce depressive-like behaviors in rodents, suggesting a potential therapeutic application.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via multi-step routes involving piperazine ring functionalization. For example, similar derivatives are prepared using THF with aqueous HCl under ambient conditions (yield: 60–79%) or ethanol with piperidine as a catalyst at elevated temperatures (yield: 91%) . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution, while alcohols (e.g., EtOH) facilitate condensation reactions.
- Catalyst use : Piperidine accelerates cyclization, reducing reaction time .
- Temperature control : Heating at 50–110°C improves reaction kinetics but requires monitoring for decomposition .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodology :
- NMR spectroscopy : Analyze and NMR for piperazine ring protons (δ 3.4–3.8 ppm) and tert-butyl carbons (δ 28–80 ppm). Conflicting shifts may arise from conformational flexibility or solvent effects .
- Mass spectrometry (MS) : Use ESI-MS to confirm molecular ion peaks (e.g., m/z 270–385) and fragmentation patterns .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and amine N-H bonds (~3300 cm) .
Q. How can researchers efficiently purify tert-butyl derivatives, and what challenges arise during crystallization?
- Methodology :
- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (1:1 to 8:1) to separate Boc-protected intermediates .
- Recrystallization : Ethyl acetate or dichloromethane/hexane mixtures yield high-purity crystals, but steric hindrance from the tert-butyl group may slow nucleation .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the molecular structure of this compound?
- Methodology :
- Data collection : Use Bruker APEXII CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) to measure high-resolution datasets. Monitor absorption effects (T/T > 0.98) .
- SHELX refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, weak C–H···O interactions (2.5–3.0 Å) stabilize crystal packing .
Q. What strategies are effective for analyzing conflicting NMR or MS data caused by tautomerism or solvate formation?
- Methodology :
- Variable-temperature NMR : Detect dynamic equilibria (e.g., keto-enol tautomerism) by observing peak broadening or splitting at 25–60°C .
- DOSY experiments : Differentiate solvates from tautomers by measuring diffusion coefficients .
- High-resolution MS : Resolve isotopic clusters to distinguish between adducts (e.g., [M+Na]) and decomposition products .
Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) influence the biological activity of this compound?
- Methodology :
- Hirshfeld surface analysis : Quantify interaction types (e.g., N–H···O, C–H···N) using CrystalExplorer. For example, strong hydrogen bonds (d < -0.5) correlate with enhanced stability in enzyme-binding assays .
- Molecular docking : Simulate binding modes with biological targets (e.g., Bruton’s tyrosine kinase) using AutoDock Vina. Focus on piperazine-oxan interactions with active-site residues .
Q. What experimental protocols are recommended for evaluating the compound’s inhibitory activity against prolyl-hydroxylases or other enzymes?
- Methodology :
- In vitro assays : Use recombinant HIF prolyl-hydroxylase (PHD2) with α-ketoglutarate as a cofactor. Monitor substrate conversion via LC-MS or fluorescence quenching .
- Dose-response curves : Calculate IC values (e.g., 0.1–10 µM) using nonlinear regression in GraphPad Prism .
Safety and Handling
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
